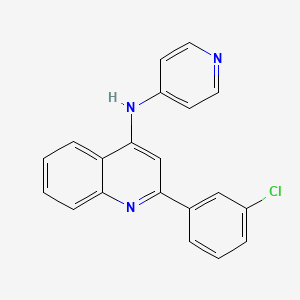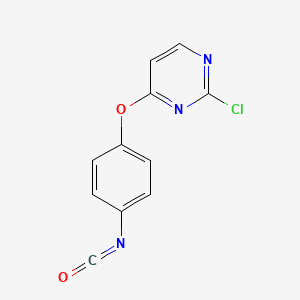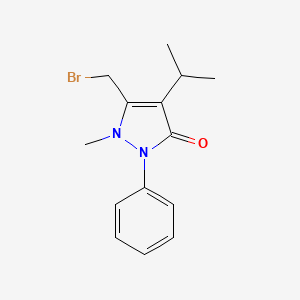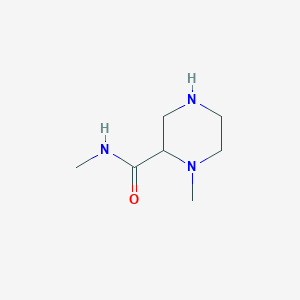
1,3-Adamantanedi(ethoxycarbonyl acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Adamantanedi(ethoxycarbonyl acetate): is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of ethoxycarbonyl acetate groups attached to the adamantane core. It is primarily used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Adamantanedi(ethoxycarbonyl acetate) can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromoadamantane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of 1,3-Adamantanedi(ethoxycarbonyl acetate) often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .
化学反応の分析
Types of Reactions: 1,3-Adamantanedi(ethoxycarbonyl acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl groups to hydroxyl groups.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted adamantane derivatives.
科学的研究の応用
1,3-Adamantanedi(ethoxycarbonyl acetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its unique structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 1,3-Adamantanedi(ethoxycarbonyl acetate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
1,3-Dehydroadamantane: Known for its high reactivity and used in the synthesis of functional adamantane derivatives.
1,2-Disubstituted Adamantane Derivatives: Utilized in organic synthesis and material science.
Diamondoids: Higher diamondoids like triamantane and tetramantane are used in advanced material applications
Uniqueness: 1,3-Adamantanedi(ethoxycarbonyl acetate) stands out due to its specific functional groups, which provide unique reactivity and versatility in various chemical reactions. Its applications in drug delivery and advanced materials further highlight its distinct properties .
特性
分子式 |
C18H24O8 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
bis(ethoxycarbonyl) adamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H24O8/c1-3-23-15(21)25-13(19)17-6-11-5-12(7-17)9-18(8-11,10-17)14(20)26-16(22)24-4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
IOSDTCMYTIAIOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)

![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)

![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)




![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
